D-Glucose 6-phosphate

概要

説明

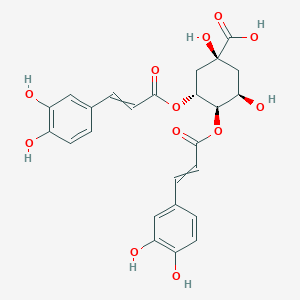

α-D-グルコース 6-リン酸: は、リン酸基がグルコース環の第 6 炭素原子に結合したリン酸化グルコース分子です。解糖系やペントースリン酸経路などのさまざまな代謝経路において重要な役割を果たします。 この化合物は、細胞におけるエネルギー産生と生合成プロセスに不可欠です .

準備方法

合成経路と反応条件: α-D-グルコース 6-リン酸は、ヘキソキナーゼ酵素の存在下で、α-D-グルコースをアデノシン三リン酸(ATP)でリン酸化することにより合成できます。 反応条件は通常、約 7.4 の生理的 pH と 37 °C の緩衝された水溶液を伴います .

工業的生産方法: α-D-グルコース 6-リン酸の工業的生産には、しばしば微生物発酵プロセスが用いられます。 大腸菌やサッカロミセス・セレビシエなどの微生物は、グルコースをリン酸化してα-D-グルコース 6-リン酸を生成する触媒であるヘキソキナーゼ酵素を過剰産生するように遺伝子操作されています .

化学反応の分析

反応の種類:

一般的な試薬と条件:

酸化: グルコース 6-リン酸脱水素酵素とニコチンアミドアデニンジヌクレオチドリン酸(NADP+)が必要です。

主な生成物:

酸化: 6-ホスホグルコン酸ラクトンと還元型ニコチンアミドアデニンジヌクレオチドリン酸(NADPH)。

異性化: フルクトース 6-リン酸.

科学研究への応用

α-D-グルコース 6-リン酸は、代謝における中心的な役割を果たすため、科学研究で広く使用されています。その用途には以下が含まれます。

生化学: 酵素動力学と代謝経路の研究。

バイオテクノロジー: バイオ燃料や生化学物質の生産を向上させるための微生物の遺伝子操作.

科学的研究の応用

Alpha-D-glucose 6-phosphate is widely used in scientific research due to its central role in metabolism. Some of its applications include:

Biochemistry: Studying enzyme kinetics and metabolic pathways.

Medicine: Investigating metabolic disorders such as glycogen storage diseases and diabetes.

Biotechnology: Engineering microorganisms for enhanced production of biofuels and biochemicals.

Pharmacology: Developing drugs targeting metabolic pathways involving glucose 6-phosphate.

作用機序

α-D-グルコース 6-リン酸は、主に代謝経路への関与を通じてその効果を発揮します。ヘキソキナーゼ、グルコース 6-リン酸脱水素酵素、ホスホグルコースイソメラーゼなどのさまざまな酵素の基質として機能します。 これらの酵素は、細胞におけるエネルギー産生、生合成、酸化還元バランスに不可欠な反応を触媒します .

類似の化合物との比較

類似の化合物:

β-D-グルコース 6-リン酸: 構造は似ていますが、グルコース分子のアノマー配置が異なります。

フルクトース 6-リン酸: 解糖系と糖新生に関与するグルコース 6-リン酸の異性体.

グルコース 1-リン酸: グリコーゲン代謝に関与する別のリン酸化グルコース分子.

独自性: α-D-グルコース 6-リン酸は、ペントースリン酸経路における特定の役割と、細胞の同化反応と酸化還元バランスの維持に不可欠な NADPH を生成する能力のために独特です .

類似化合物との比較

Beta-D-glucose 6-phosphate: Similar in structure but differs in the anomeric configuration of the glucose molecule.

Fructose 6-phosphate: An isomer of glucose 6-phosphate involved in glycolysis and gluconeogenesis.

Glucose 1-phosphate: Another phosphorylated glucose molecule involved in glycogen metabolism.

Uniqueness: Alpha-D-glucose 6-phosphate is unique due to its specific role in the pentose phosphate pathway and its ability to generate NADPH, which is essential for anabolic reactions and maintaining redox balance in cells .

特性

IUPAC Name |

(3,4,5,6-tetrahydroxyoxan-2-yl)methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSCHQHZLSJFNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861585 | |

| Record name | 6-O-Phosphonohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56-73-5, 2071722-98-8 | |

| Record name | D-Glucose, 6-(dihydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-O-Phosphonohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: D-glucose 6-phosphate (this compound) doesn't have a single specific "target" in the traditional sense like a drug or inhibitor. Instead, it interacts with a variety of enzymes and metabolic pathways. Here are some examples:

- Hexokinase: this compound is the product of the reaction catalyzed by hexokinase, which phosphorylates glucose. This is the first committed step of glycolysis, a central metabolic pathway for energy production. []

- Phosphoglucoisomerase: this compound is isomerized to D-fructose 6-phosphate by phosphoglucoisomerase, a key step in glycolysis. [, , , , ] This enzyme displays anomeric selectivity towards α-D-glucose 6-phosphate. []

- Glucose-6-Phosphate Dehydrogenase: In the pentose phosphate pathway, this compound is oxidized by glucose-6-phosphate dehydrogenase, producing NADPH and ultimately leading to biosynthesis of nucleotides and other essential molecules. [, ]

- Phosphoglucomutase: This enzyme catalyzes the reversible conversion of this compound to D-glucose 1-phosphate, the latter being a precursor for glycogen synthesis. [, ]

- 1l-myo-Inositol 1-Phosphate Synthase: this compound is the substrate for 1l-myo-inositol 1-phosphate synthase (mIPS), the enzyme responsible for the first committed step in myo-inositol biosynthesis. [] This pathway is crucial for cell signaling, membrane phospholipid synthesis, and stress tolerance in various organisms. []

A:

- Spectroscopic Data:

- 31P NMR: The chemical shift of the phosphate group in this compound is sensitive to its environment and ionization state. [, ]

- High Resolution Field Desorption Mass Spectrometry (FD-MS): Provides information about the molecular mass and fragmentation patterns of this compound and its derivatives. []

ANone: this compound is generally stable in solid form and in solution at neutral pH.

- Extraction and Purification: Extraction from plant material requires careful consideration to prevent degradation and loss. []

- Stability in Solution: Susceptible to hydrolysis under acidic conditions and at elevated temperatures. []

- Glucose-6-phosphate dehydrogenase (G6PDH): Used in diagnostic assays for G6PDH deficiency, a common genetic disorder. [, ]

- Phosphoglucoisomerase: Plays a role in glycolysis and gluconeogenesis, and its activity is important for various cellular processes. [, ]

- 1l-myo-Inositol 1-Phosphate Synthase: Involved in the biosynthesis of myo-inositol, a critical metabolite for cell signaling and membrane integrity. [, ]

ANone: While there's limited information on computational studies specifically focusing on this compound in the provided research, it's a common molecule studied in various contexts. Modeling approaches are likely used to investigate:

- Enzyme-Substrate Interactions: Understanding how this compound binds to enzymes like mIPS and how this binding affects catalysis. []

ANone: Several studies have investigated how modifications to the this compound structure affect its interaction with enzymes:

- C-2 Substituents: The electronegativity of substituents at the C-2 position influences the rate of dehydrogenation by glucose-6-phosphate dehydrogenase. [, ]

- Deoxyfluoro Analogs: Deoxyfluoro derivatives of this compound have been used to probe the role of specific hydroxyl groups in binding to enzymes like glucose phosphate isomerase. [, ]

- Phosphonate Analogs: Replacing the bridging oxygen in this compound with methylene, difluoromethylene, or monofluoromethylene groups affects the inhibitory potency towards mIPS, providing insights into active site interactions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-Methoxy-phenylsulfanyl)-ethyl]-pyridine](/img/structure/B1208445.png)

![4-[(2-Chlorophenyl)hydrazo]-5-methyl-3-pyrazolone](/img/structure/B1208451.png)